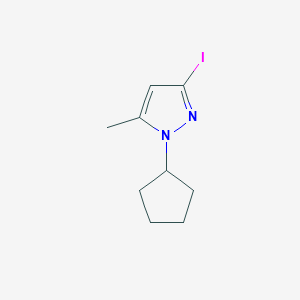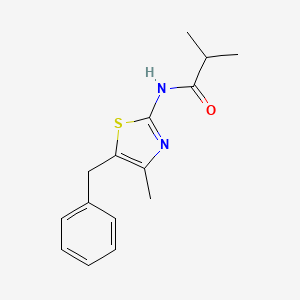
N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-acetyl-4-methylthiazol-2-yl)arylamide” derivatives are multi-target-directed ligands. They are drug-like molecules with a well-developed structure-activity relationship . These compounds have been tested for biological activities such as antioxidant, antibacterial, antifungal, and α-glucosidase .
Synthesis Analysis
The synthesis of a total of eight derivatives of “N-(5-acetyl-4-methylthiazol-2-yl)arylamide” has been reported . The products were obtained in good to excellent yield . All the synthesized compounds were further subjected to chemical characterization (NMR, FTIR, and elemental analysis) .
Molecular Structure Analysis
The structures of the synthesized compounds were characterized by 1H NMR, 13C NMR, and elemental analysis .
Chemical Reactions Analysis
The synthesized compounds were further tested for biological activities (antioxidant, antibacterial, antifungal, and α-glucosidase) . The results were further supported by molecular docking studies .
Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound “N-(5-acetyl-4-methylthiazol-2-yl)arylamide” were analyzed using NMR, FTIR, and elemental analysis .
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Thiazole derivatives, such as N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives, have been found to exhibit antioxidant properties . For instance, compound 3h (a derivative of N-(5-acetyl-4-methylthiazol-2-yl)arylamide) was found to have significant antioxidant properties .
Antibacterial Activity
Thiazole derivatives have also shown significant antibacterial activity. In a study, compounds 3d and 3h were found to be significant bacterial inhibitors .
Antifungal Activity
Thiazole compounds have demonstrated fungicidal activity. For example, compound 3a showed significant fungicidal activity with a zone of inhibition up to 24 mm .
α-Glucosidase Inhibition
Thiazole derivatives have shown potential in inhibiting α-glucosidase activity, which could be beneficial in the treatment of diabetes. In a study, compound 3h showed the highest enzyme inhibition activity .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to exhibit antitumor and cytotoxic activities. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on prostate cancer .
Antiviral Activity
Thiazole compounds have been found to have anti-HIV activity . This suggests that N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide could potentially be explored for its antiviral properties.
Neuroprotective Properties
Thiazole compounds have been found to have neuroprotective properties . This suggests that N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide could potentially be explored for its neuroprotective properties.
Anti-Inflammatory Properties
Thiazole compounds have been found to have anti-inflammatory properties . This suggests that N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide could potentially be explored for its anti-inflammatory properties.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-benzyl-4-methyl-1,3-thiazol-2-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10(2)14(18)17-15-16-11(3)13(19-15)9-12-7-5-4-6-8-12/h4-8,10H,9H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTAKKBKDNJEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-4-methylthiazol-2-yl)isobutyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

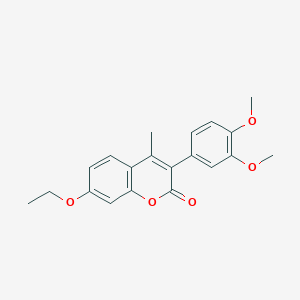
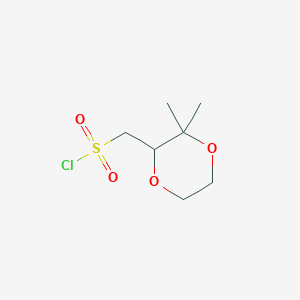
![4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2934790.png)
![N-[2-(2-Fluorophenoxy)-1-phenylethyl]but-2-ynamide](/img/structure/B2934791.png)
![N-[1-(3-Imidazol-1-ylpropyl)benzimidazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2934793.png)
![3-[[1-(2-Chloroacetyl)pyrrolidin-3-yl]amino]benzonitrile](/img/structure/B2934796.png)
![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2934797.png)
![4,4-Difluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid](/img/structure/B2934798.png)
![1-(4-bromophenyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2934799.png)
![3-(phenylthio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2934801.png)

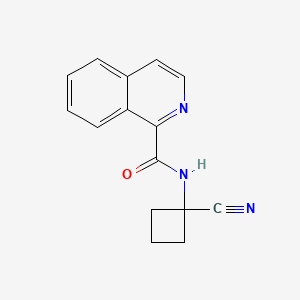
![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2934807.png)
